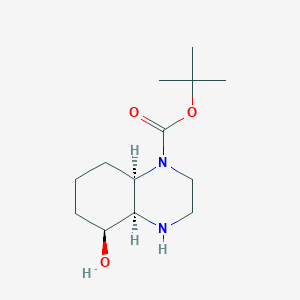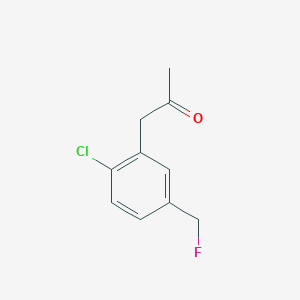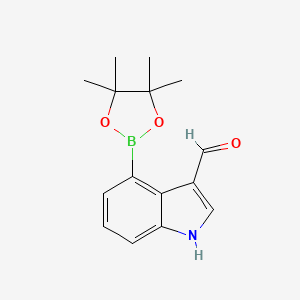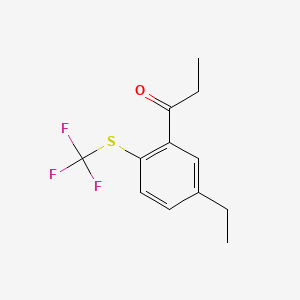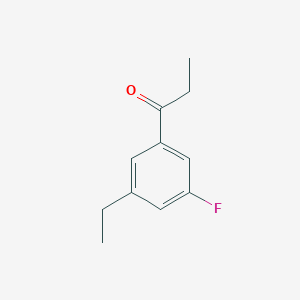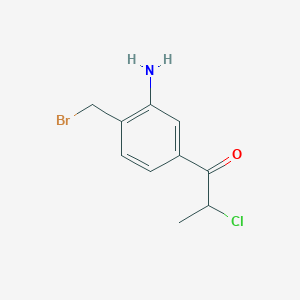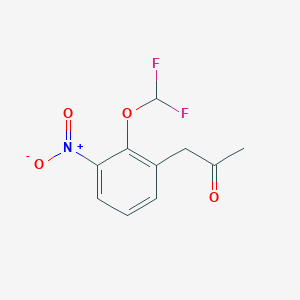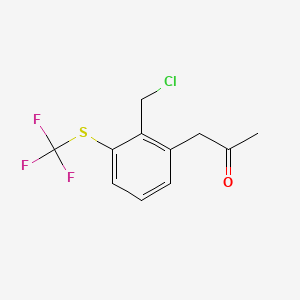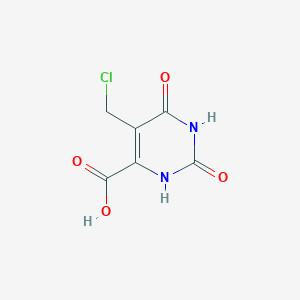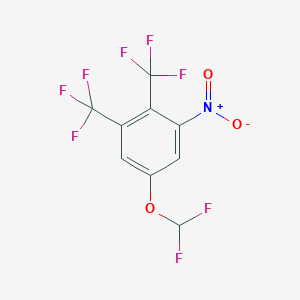
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of arynes using [CuCF3] in the presence of an oxidant such as DDQ . This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-aminobenzene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable scaffold for the design of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.
1,2-Bis(trifluoromethyl)-4-nitrobenzene: Similar but lacks the difluoromethoxy group, affecting its overall chemical behavior.
1,2-Bis(trifluoromethyl)-5-methoxy-3-nitrobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to differences in electronic and steric effects.
Uniqueness
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as high lipophilicity, metabolic stability, and the ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H3F8NO3 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-3-1-4(8(12,13)14)6(9(15,16)17)5(2-3)18(19)20/h1-2,7H |
Clave InChI |
CDAWTUMUUHJJKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
